molecular formula C8H12N4 B105035 1,4-Piperazinediacetonitrile CAS No. 5623-99-4

1,4-Piperazinediacetonitrile

Cat. No. B105035
CAS RN: 5623-99-4
M. Wt: 164.21 g/mol
InChI Key: GWCYWDOCHPHBRW-UHFFFAOYSA-N
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Patent
US08541448B2

Procedure details

To a solution of piperazine (6 g, 69.77 mmol, 1.00 equiv) in acetonitrile (150 mL) was added potassium carbonate (19.2 g, 139.13 mmol, 2.00 equiv) and the mixture was stirred. To this was added dropwise a solution of 2-bromoacetonitrile (16.7 g, 140.34 mmol, 2.00 equiv) in acetonitrile (100 mL) and the suspension was stirred for 4 h at room temperature. The solids were Filtered out and the resulting solution was concentrated under vacuum. The crude product was purified by re-crystallization from methanol resulting in 7.75 g (68%) of Intermediate 50.1 as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:14][C:15]#[N:16].[C:17](#[N:19])[CH3:18]>>[N:1]1([CH2:18][C:17]#[N:19])[CH2:6][CH2:5][N:4]([CH2:14][C:15]#[N:16])[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
19.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred for 4 h at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solids were Filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by re-crystallization from methanol resulting in 7.75 g (68%) of Intermediate 50.1 as a white solid

Outcomes

Product
Name
Type
Smiles
N1(CCN(CC1)CC#N)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.